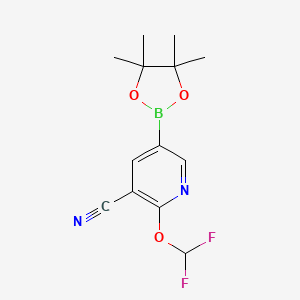
2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a difluoromethoxy group, a dioxaborolane moiety, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Difluoromethoxy Group: This step often involves the reaction of a suitable pyridine derivative with difluoromethylating agents such as difluoromethyl phenyl sulfone.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction, typically using bis(pinacolato)diboron in the presence of a palladium catalyst.
Addition of the Carbonitrile Group: The carbonitrile group is usually introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s unique structure makes it a candidate for drug discovery and development. It can be used as a scaffold for designing inhibitors or modulators of biological targets, such as enzymes or receptors. Its potential bioactivity is of interest in the development of treatments for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and electronic materials. Its boron-containing structure may impart unique properties, such as enhanced thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The boron moiety can participate in reversible interactions with biological molecules, making it a useful pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-5-bromopyridine-3-carbonitrile: Similar structure but with a bromine atom instead of the dioxaborolane group.
2-(Methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the carbonitrile group.
Uniqueness
The presence of both the difluoromethoxy group and the dioxaborolane moiety in 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile makes it unique The difluoromethoxy group can enhance metabolic stability and lipophilicity, while the dioxaborolane group provides a site for further functionalization through cross-coupling reactions
Properties
Molecular Formula |
C13H15BF2N2O3 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15BF2N2O3/c1-12(2)13(3,4)21-14(20-12)9-5-8(6-17)10(18-7-9)19-11(15)16/h5,7,11H,1-4H3 |
InChI Key |
GKNFLTGUBBMQNB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
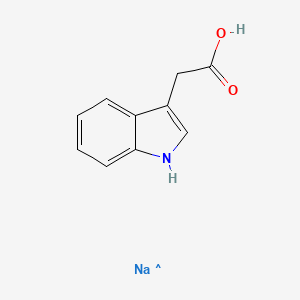
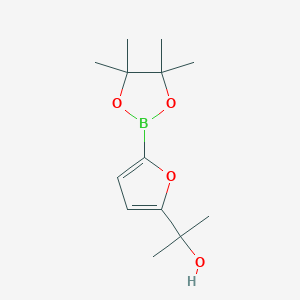
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)
![2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)
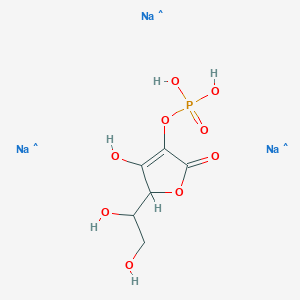
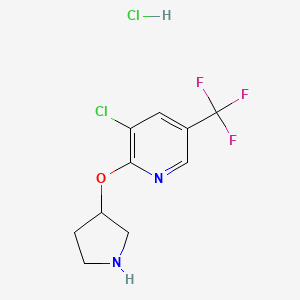
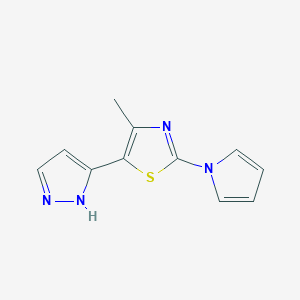
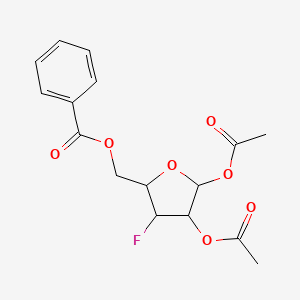

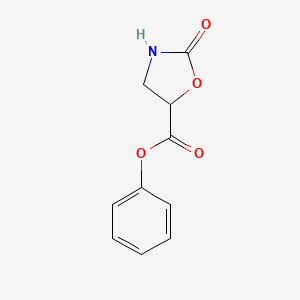
![9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate](/img/structure/B12511454.png)
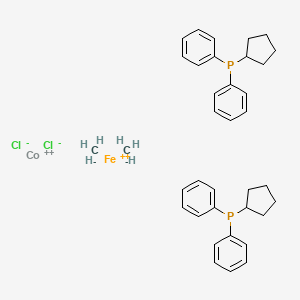
![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)
